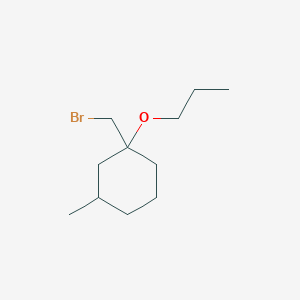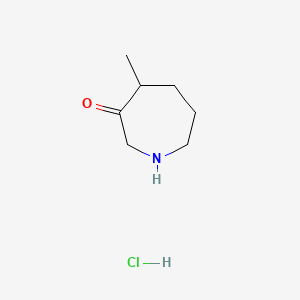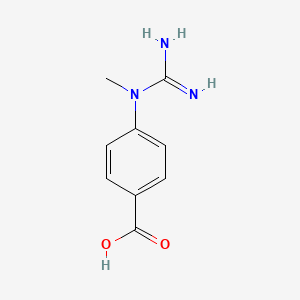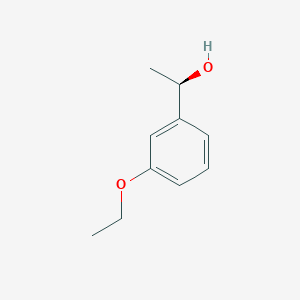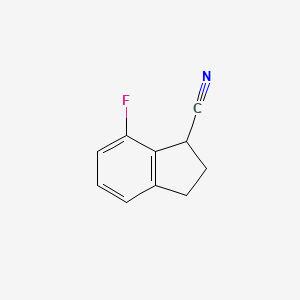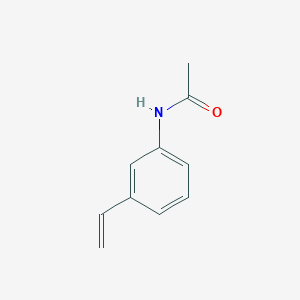
N-(3-Ethenylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-Ethenylphenyl)acetamide is an organic compound with the molecular formula C10H11NO. It is a derivative of acetamide where the acetamide group is attached to a 3-ethenylphenyl group. This compound is known for its applications in various fields, including organic synthesis and biochemical research.
Méthodes De Préparation
The synthesis of N-(3-Ethenylphenyl)acetamide typically involves the following steps:
Reaction of Benzyl Bromide with Phenylacetylene: This step produces 3-ethenylphenylacetylene.
Reaction with Acetyl Chloride: The 3-ethenylphenylacetylene is then reacted with acetyl chloride to form this compound.
Industrial production methods may involve similar steps but are optimized for large-scale production, ensuring higher yields and purity.
Analyse Des Réactions Chimiques
N-(3-Ethenylphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into amines.
Substitution: this compound can undergo nucleophilic substitution reactions, where the acetamide group can be replaced by other nucleophiles.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
N-(3-Ethenylphenyl)acetamide has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the synthesis of heterocyclic compounds.
Biology: The compound is used in biochemical research to study enzyme interactions and protein binding.
Industry: This compound is used in the production of polymers and other advanced materials.
Mécanisme D'action
The mechanism of action of N-(3-Ethenylphenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity. This interaction can affect various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
N-(3-Ethenylphenyl)acetamide can be compared with other similar compounds, such as:
N-(3-Ethynylphenyl)acetamide: This compound has a similar structure but with an ethynyl group instead of an ethenyl group. It exhibits different reactivity and applications.
N-(3-Methylphenyl)acetamide: This compound has a methyl group instead of an ethenyl group.
The uniqueness of this compound lies in its specific structure, which allows for unique interactions and applications in various fields.
Propriétés
Numéro CAS |
7766-62-3 |
|---|---|
Formule moléculaire |
C10H11NO |
Poids moléculaire |
161.20 g/mol |
Nom IUPAC |
N-(3-ethenylphenyl)acetamide |
InChI |
InChI=1S/C10H11NO/c1-3-9-5-4-6-10(7-9)11-8(2)12/h3-7H,1H2,2H3,(H,11,12) |
Clé InChI |
QOTMVGDNCYAWTD-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=CC=CC(=C1)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


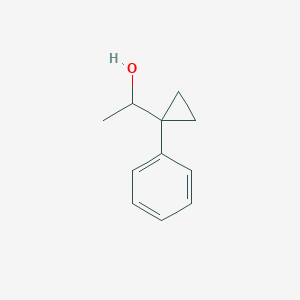


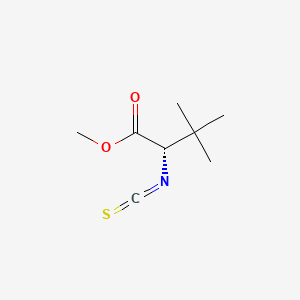
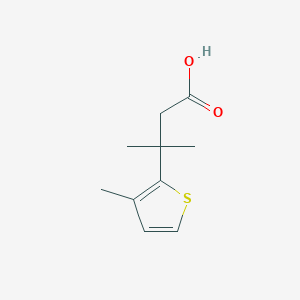
![2-amino-N-[(6-methylpyridin-2-yl)methyl]benzamidehydrochloride](/img/structure/B13620942.png)
![3-{5-Bromoimidazo[1,2-a]pyridin-3-yl}propanoicacidhydrochloride](/img/structure/B13620943.png)
